molecular formula C9H5ClN2O2S B13161955 2-(5-Chlorothiophen-2-yl)pyrimidine-5-carboxylic acid

2-(5-Chlorothiophen-2-yl)pyrimidine-5-carboxylic acid

Cat. No.: B13161955
M. Wt: 240.67 g/mol
InChI Key: XLANCXHJFMRGRC-UHFFFAOYSA-N
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Description

2-(5-Chlorothiophen-2-yl)pyrimidine-5-carboxylic acid is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chlorinated thiophene ring attached to a pyrimidine core, with a carboxylic acid functional group at the 5-position of the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chlorothiophen-2-yl)pyrimidine-5-carboxylic acid typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring is chlorinated using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Coupling Reaction: The chlorinated thiophene is then coupled with a pyrimidine derivative through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chlorothiophen-2-yl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated thiophene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol or amine derivatives.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

2-(5-Chlorothiophen-2-yl)pyrimidine-5-carboxylic acid is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of inflammatory diseases.

    Industry: In the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-Chlorothiophen-2-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing the overall enzymatic activity. This inhibition can lead to various biological effects, such as anti-inflammatory or antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(5-Chlorothiophen-2-yl)pyridine-2-carboxylic acid
  • 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid

Uniqueness

2-(5-Chlorothiophen-2-yl)pyrimidine-5-carboxylic acid is unique due to its specific structural features, such as the presence of both a chlorinated thiophene ring and a pyrimidine core with a carboxylic acid group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H5ClN2O2S

Molecular Weight

240.67 g/mol

IUPAC Name

2-(5-chlorothiophen-2-yl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C9H5ClN2O2S/c10-7-2-1-6(15-7)8-11-3-5(4-12-8)9(13)14/h1-4H,(H,13,14)

InChI Key

XLANCXHJFMRGRC-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Cl)C2=NC=C(C=N2)C(=O)O

Origin of Product

United States

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